rac-tert-butylN-[(1R,2S)-2-aminocyclobutyl]carbamate,trifluoroaceticacid,cis
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Overview
Description
rac-tert-butylN-[(1R,2S)-2-aminocyclobutyl]carbamate,trifluoroaceticacid,cis is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a tert-butyl group, an aminocyclobutyl moiety, and a trifluoroacetic acid component, which contribute to its distinct chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-tert-butylN-[(1R,2S)-2-aminocyclobutyl]carbamate,trifluoroaceticacid,cis typically involves multiple steps, starting with the preparation of the aminocyclobutyl intermediate. This intermediate is then reacted with tert-butyl isocyanate under controlled conditions to form the desired carbamate. The final step involves the addition of trifluoroacetic acid to obtain the cis isomer of the compound. The reaction conditions often require precise temperature control and the use of specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and maintain consistent quality.
Chemical Reactions Analysis
Types of Reactions
rac-tert-butylN-[(1R,2S)-2-aminocyclobutyl]carbamate,trifluoroaceticacid,cis undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce oxides, while reduction can yield amines. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
rac-tert-butylN-[(1R,2S)-2-aminocyclobutyl]carbamate,trifluoroaceticacid,cis has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of rac-tert-butylN-[(1R,2S)-2-aminocyclobutyl]carbamate,trifluoroaceticacid,cis involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- rac-tert-butyl N-[(1R,3S)-3-aminocyclopentyl]carbamate hydrochloride, cis
- rac-tert-butyl N-[(1R,2S)-2-hydroxycyclobutyl]carbamate
- rac-tert-butyl N-[(1R,2S)-2-(hydroxymethyl)cyclopropyl]carbamate
Uniqueness
rac-tert-butylN-[(1R,2S)-2-aminocyclobutyl]carbamate,trifluoroaceticacid,cis stands out due to its specific structural configuration, which imparts unique chemical and physical properties. Its trifluoroacetic acid component enhances its stability and reactivity, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
tert-butyl N-[(1R,2S)-2-aminocyclobutyl]carbamate;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2.C2HF3O2/c1-9(2,3)13-8(12)11-7-5-4-6(7)10;3-2(4,5)1(6)7/h6-7H,4-5,10H2,1-3H3,(H,11,12);(H,6,7)/t6-,7+;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QENKHFHWQOPFEW-UOERWJHTSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC1N.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CC[C@@H]1N.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19F3N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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